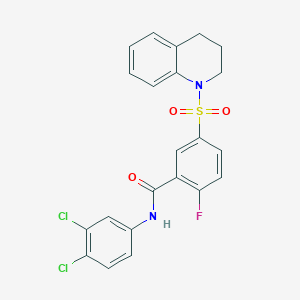
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C22H17Cl2FN2O3S and its molecular weight is 479.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dichlorophenyl)-5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its systematic name and structural formula:
- Systematic Name : this compound
- Molecular Formula : C_{16}H_{14}Cl_{2}N_{2}O_{2}S
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit various enzymes, potentially affecting metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
- Antiproliferative Effects : Preliminary studies have shown that related compounds can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy.
Anticancer Activity
Studies have reported that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 8.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found to induce apoptosis through the activation of caspase pathways, leading to cell death. This was confirmed by flow cytometry and Western blot analyses showing increased levels of cleaved caspases .
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. The mechanism was attributed to the inhibition of tumor angiogenesis and modulation of immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve receptor binding affinity.
- Fluorine Atom : The fluorine atom contributes to metabolic stability and may enhance the overall biological activity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-18-9-7-15(12-19(18)24)26-22(28)17-13-16(8-10-20(17)25)31(29,30)27-11-3-5-14-4-1-2-6-21(14)27/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIASDLGYNWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














